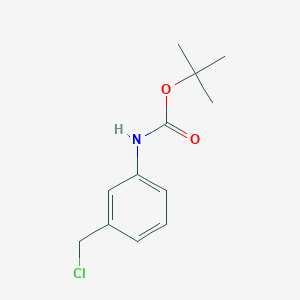

![molecular formula C7H4BrN3O2 B1288857 3-Bromo-8-nitroimidazo[1,2-A]pyridine CAS No. 52310-43-7](/img/structure/B1288857.png)

3-Bromo-8-nitroimidazo[1,2-A]pyridine

Overview

Description

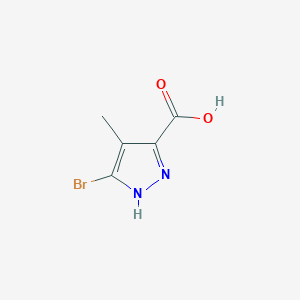

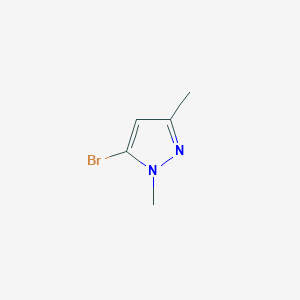

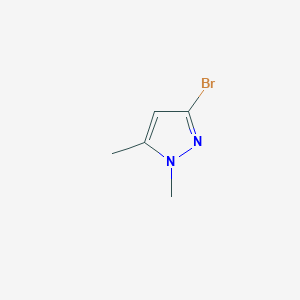

3-Bromo-8-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

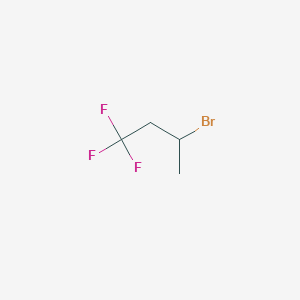

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridine under metal-free conditions, using iodine and tert-butyl hydroperoxide (TBHP) in toluene to form N-(pyridin-2-yl)amides, which can then undergo further transformation into 3-bromoimidazopyridines in ethyl acetate via a one-pot tandem cyclization/bromination process . Another method utilizes copper-mediated aerobic oxidative coupling of pyridines and enamides to afford 3-bromo-imidazo[1,2-a]pyridines under mild conditions, tolerating various functional groups .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various analytical techniques. For instance, the structure of related 3-nitrosoimidazo[1,2-a]pyridine derivatives was confirmed by elemental analysis, ^1H NMR, and crystallography . Additionally, X-ray crystallographic analysis has been used to confirm the structure of other related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridines can undergo various chemical reactions, making them versatile intermediates. For example, they can be used as starting materials for the synthesis of potential antiretroviral agents, although the synthesized 3-nitrosoimidazo[1,2-a]pyridine derivatives in one study did not show activity against HIV-1 or HIV-2 . Furthermore, cyclization reactions of 3-nitrosoimidazo[1,2-a]pyridines have been explored, leading to the formation of open-chain derivatives and subsequent thermal ring-closure to produce 3-aminoimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The synthesis of new 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives has allowed for the exploration of structure-activity relationships, particularly in the context of antiparasitic pharmacophores . The properties of these compounds, such as solubility, melting points, and stability, can be determined through standard analytical techniques, including mass spectrometry and NMR spectroscopy, as demonstrated in the synthesis of related compounds .

Scientific Research Applications

Synthesis and Reactivity :

- Vanelle et al. (2008) described the preparation of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reaction under S RN 1 conditions with different nucleophiles, exploring the reactivity of electrophile halides in the imidazo[1,2-a]pyridine system (Vanelle, Szabo, & Crozet, 2008).

- Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).

Potential Biological Activity :

- Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for building fused triazines with potential biological activity, exploring novel synthesis routes (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).

- Fersing et al. (2019) synthesized 3-nitroimidazo[1,2-a]pyridine derivatives with potent in vitro antileishmanial and antitrypanosomal activities, showcasing the compound's potential as a bioactive molecule (Fersing et al., 2019).

Catalytic and Synthetic Applications :

- Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, demonstrating its versatility and tolerance to various functional groups (Zhou, Yan, Ma, He, Li, Cao, Yan, & Huang, 2016).

- Jagadhane and Telvekar (2014) achieved moderate to good yields of various 3-nitro-2-arylimidazo[1,2-a]pyridines using sodium dichloroiodide, simplifying the synthetic procedure (Jagadhane & Telvekar, 2014).

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of derivatives with different biological activities.

Action Environment

It is known that the compound should be stored at 0-8°C , suggesting that temperature could play a role in its stability.

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-bromo-8-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGSGWPFHHPIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618535 | |

| Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52310-43-7 | |

| Record name | 3-Bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-8-nitroimidazo[1,2-a]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]acetamide](/img/structure/B1288809.png)